Ceiling Temperature and Polymerization Enthalpy: Enabling Chemical Recyclability vs. Unsubstituted δ-Valerolactone
4-Methyltetrahydro-2H-pyran-2-one (βMVL) exhibits a ceiling temperature (Tc) of 227 °C in the neat (undiluted) state and a polymerization enthalpy (ΔHp°) of −13.8 ± 0.3 kJ mol⁻¹, with ΔSp° = −46 ± 1 J mol⁻¹ K⁻¹, as determined by variable-temperature equilibrium monomer concentration measurements using triazabicyclodecene (TBD) as catalyst at room temperature [1] [2]. In contrast, unsubstituted δ-valerolactone (δ-VL) has a significantly less negative polymerization enthalpy, reported as approximately −2.0 to −2.4 kcal mol⁻¹ (−8.4 to −10.0 kJ mol⁻¹) [3]. This approximately 40–65% greater magnitude of ΔHp° for βMVL translates into a lower equilibrium monomer concentration at ambient temperature, which is exploited for depolymerization-based chemical recycling: crosslinked poly(βMVL) elastomers can be chemically recycled back to βMVL monomer in high yield and purity [1]. The low ceiling temperature is an intrinsic consequence of the 4-methyl substituent increasing steric congestion in the polymer backbone, a feature absent in unsubstituted δ-VL systems.
| Evidence Dimension | Polymerization enthalpy (ΔHp°) and ceiling temperature (Tc) |
|---|---|
| Target Compound Data | ΔHp° = −13.8 ± 0.3 kJ mol⁻¹; Tc = 227 °C (neat monomer); 90% conversion at 25 °C |
| Comparator Or Baseline | Unsubstituted δ-valerolactone (δ-VL): ΔHp° ≈ −8.4 to −10.0 kJ mol⁻¹ (reported range); not reported as readily depolymerizable |
| Quantified Difference | ΔHp° more negative by ~3.8–5.4 kJ mol⁻¹ (~40–65% greater magnitude); quantifiable Tc depression relative to δ-VL |
| Conditions | Bulk polymerization, TBD organocatalyst, benzyl alcohol initiator, room temperature (~18–27 °C); δ-VL data from calorimetric studies at 298 K |
Why This Matters
The quantifiably lower polymerization enthalpy and well-defined ceiling temperature directly enable chemical recyclability—a decisive selection criterion for sustainable polymer procurement where unsubstituted δ-VL cannot deliver monomer recovery.
- [1] Block, A., et al. (2026). β-Methyl-δ-valerolactone as a Monomer for UV-Curable and Chemically Recyclable Elastomers. ACS Applied Polymer Materials. View Source
- [2] Xiong, M., et al. (2014). Scalable production of mechanically tunable block polymers from sugar. PNAS, 111(23), 8357–8362. View Source
- [3] Yevstropov, A. A., et al. (1982). Calorimetric study of δ-valerolactone, poly-δ-valerolactone, and the polymerization process. Vysokomol. Soedin. (as cited in NIST Webbook). View Source
